N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a chemical compound with significant interest in scientific research. It belongs to the benzothiazole family, which includes heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their structure. This compound is primarily utilized for non-human research purposes and is not intended for therapeutic or veterinary applications.
The compound is cataloged under the CAS Number 868369-03-3 and has a molecular formula of C18H17N3O5S, with a molecular weight of 387.41 g/mol. Its IUPAC name is N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, indicating its structural complexity that includes an ethyl group and two methoxy groups attached to a benzothiazole core.
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the following steps:
The molecular structure of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can be represented using several notations:
InChI=1S/C18H17N3O5S/c1-4-20-15(25-2)8-9-14(26-3)16(15)27-18(20)19-17(22)11-6-5-7-12(10-11)21(23)24/h5-10H,4H2,1-3H3
This notation provides insight into the connectivity of atoms within the molecule.
Key features include:
These substituents contribute to the compound's unique chemical properties and potential biological activities.
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors involved in cellular processes such as proliferation or apoptosis. This inhibition can lead to modulation of various biochemical pathways, potentially exhibiting anticancer properties or other therapeutic effects.
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has various scientific applications:
This detailed examination underscores the significance of N-[ (2Z)- 3 -ethyl -4 , 7 -dimethoxy -2 , 3 -dihydro -1 , 3 -benzothiazol -2 -ylidene] - 3 -nitrobenzamide in chemical research and potential therapeutic applications.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8